Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester
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Overview
Description
Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester is a chemical compound with a complex structure. It is an ester derivative of tetradecanoic acid, also known as myristic acid. This compound is characterized by the presence of a dimethylamino group and a methylethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester typically involves esterification reactions. One common method is the reaction of tetradecanoic acid with 2-(dimethylamino)-1-methylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanoic acid and 2-(dimethylamino)-1-methylethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Tetradecanoic acid and 2-(dimethylamino)-1-methylethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active components. The dimethylamino group can interact with various molecular targets, including receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid (Myristic acid): A saturated fatty acid with similar structural features but lacking the ester and dimethylamino groups.
Tetradecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Another ester derivative of tetradecanoic acid with different functional groups.
Uniqueness
Tetradecanoic acid, 2-(dimethylamino)-1-methylethyl ester is unique due to the presence of both the dimethylamino and methylethyl ester groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
163675-88-5 |
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Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C19H39NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18(2)17-20(3)4/h18H,5-17H2,1-4H3 |
InChI Key |
KIPQYJOLEGBNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)CN(C)C |
Origin of Product |
United States |
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